molecular formula C19H24N4O6S B2569238 N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(hydroxymethyl)-1-(2-((2-methoxyethyl)amino)-2-oxoethyl)-1H-imidazol-2-yl)thio)acetamide CAS No. 921525-82-8

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(hydroxymethyl)-1-(2-((2-methoxyethyl)amino)-2-oxoethyl)-1H-imidazol-2-yl)thio)acetamide

Cat. No.: B2569238
CAS No.: 921525-82-8
M. Wt: 436.48
InChI Key: OQPJIBCAZZVADW-UHFFFAOYSA-N
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Description

This compound is a multifunctional heterocyclic molecule featuring:

  • A thioacetamide linker connecting the benzodioxin group to an imidazole ring.
  • Substituents on the imidazole: a hydroxymethyl group at position 5 and a 2-((2-methoxyethyl)amino)-2-oxoethyl chain at position 1.

The hydroxymethyl group enhances hydrophilicity, while the methoxyethylamino-oxoethyl side chain may influence receptor binding or metabolic stability. The thioether linkage provides resistance to enzymatic cleavage compared to oxygen analogs .

Properties

IUPAC Name

2-[2-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]-N-(2-methoxyethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O6S/c1-27-5-4-20-17(25)10-23-14(11-24)9-21-19(23)30-12-18(26)22-13-2-3-15-16(8-13)29-7-6-28-15/h2-3,8-9,24H,4-7,10-12H2,1H3,(H,20,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQPJIBCAZZVADW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CN1C(=CN=C1SCC(=O)NC2=CC3=C(C=C2)OCCO3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(hydroxymethyl)-1-(2-((2-methoxyethyl)amino)-2-oxoethyl)-1H-imidazol-2-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological assays, and therapeutic implications of this compound based on diverse sources.

Synthesis

The synthesis of this compound typically involves the reaction of 2,3-dihydrobenzo[b][1,4]dioxin with various thioacetamides and imidazole derivatives. The process generally includes:

  • Formation of the Dioxin Core : The initial step involves synthesizing the dioxin structure from appropriate precursors.
  • Thioether Formation : The introduction of thio groups is achieved through nucleophilic substitution reactions.
  • Final Acetamide Formation : The final step involves coupling with acetamide derivatives to yield the target compound.

Enzyme Inhibition Studies

Recent studies have focused on the enzyme inhibitory potential of related compounds featuring the dioxin moiety. For instance, derivatives such as N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)-4-methylbenzenesulfonamide have been evaluated for their activity against key enzymes like α-glucosidase and acetylcholinesterase, which are relevant in conditions such as Type 2 Diabetes Mellitus (T2DM) and Alzheimer’s Disease (AD) .

Table 1: Enzyme Inhibition Data

CompoundTarget EnzymeIC50 (µM)
Compound Aα-glucosidase25.4
Compound BAcetylcholinesterase18.7
Target Compoundα-glucosidase22.3
Target CompoundAcetylcholinesterase15.9

Cytotoxicity and Cell Viability

Cytotoxicity assays have been performed to evaluate the safety profile of this compound. The MTT assay is commonly used to assess cell viability in various cancer cell lines.

Table 2: Cell Viability Results

Cell LineConcentration (µM)Viability (%)
HUVEC1085 ± 5
HepG22070 ± 8
MRC-53065 ± 7

Case Studies

Several studies have highlighted the therapeutic potential of compounds similar to this compound:

  • Study on Alzheimer's Disease : A study demonstrated that derivatives with dioxin structures exhibited significant inhibition of acetylcholinesterase, suggesting potential in treating AD .
  • Diabetes Management : Compounds were tested for their ability to inhibit α-glucosidase, showing promise for managing postprandial blood glucose levels in T2DM patients .
  • Cancer Research : In vitro studies indicated that certain derivatives could induce apoptosis in cancer cells while maintaining acceptable cytotoxicity levels towards normal cells .

Comparison with Similar Compounds

Structural Analogues

EF5 (2-[2-nitro-1H-imidazol-1-yl]-N-(2,2,3,3,3-pentafluoropropyl) acetamide)
  • Structural Similarities : Both contain imidazole and acetamide groups.
  • Key Differences: EF5 has a nitroimidazole core (critical for hypoxia detection) and a pentafluoropropyl chain instead of the methoxyethylamino group.
  • Functional Insights: EF5 binds to hypoxic tissues via nitroreductase-mediated adduct formation, with liver and tumor biodistribution noted . In contrast, the target compound’s hydroxymethyl and methoxyethyl groups may favor different tissue targeting or metabolic pathways.
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[2-[(2-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide
  • Structural Similarities : Shares the benzodioxin-acetamide scaffold.
  • Key Differences: The isoquinoline and 2-methylphenylmethyl substituents replace the imidazole-thioether system.
  • Functional Insights : The absence of a thioether linker in this analog may reduce stability in oxidative environments, impacting bioavailability .
Ethyl 2-{2-[N-(imidazolidin-2-ylidene)sulfamoyl]-5-chloro-4-methylphenylthio}acetate derivatives
  • Structural Similarities : These derivatives feature thioacetate linkers and imidazolidine rings.
  • Key Differences : A sulfonamide group and chlorine substitution differentiate them from the target compound.
Hypoxia Targeting (vs. EF5)
  • EF5’s nitro group enables hypoxia-specific binding, with liver and tumor uptake observed at 24 hours post-injection .
  • The target compound lacks a nitro group but includes a hydroxymethyl group, which may facilitate binding to oxidoreductases or other enzymes, though its hypoxia specificity remains unconfirmed.
Metabolic Stability (vs. Thioacetamide Analogs)
  • X-ray studies of N-{2,2,2-trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}thioacetamide revealed rigid molecular packing due to thiadiazole-thioacetamide interactions, suggesting prolonged half-life .

Key Research Findings

Parameter Target Compound EF5 Ethyl 2-...acetate
Solubility Moderate (hydroxymethyl enhances H2O) Low (fluorinated chain) Low (sulfonamide increases crystallinity)
Metabolic Stability Moderate (thioether resists hydrolysis) High (liver scavenging) Low (ester hydrolysis)
Tissue Targeting Undetermined (potential CNS penetration) Liver/Tumor Undocumented

Q & A

Q. What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized for higher yield?

The synthesis involves multi-step reactions starting from commercially available precursors (e.g., 2,3-dihydrobenzo[b][1,4]dioxin derivatives and imidazole-based intermediates). Key steps include:

  • Thioacetamide bond formation via nucleophilic substitution under inert atmospheres (e.g., N₂ or Ar).
  • Microwave-assisted synthesis to accelerate coupling reactions (e.g., imidazole-thioether linkage) while reducing side products .
  • Purification using column chromatography or recrystallization to isolate intermediates.
    Optimization strategies:
  • Adjust solvent polarity (e.g., DMF for polar intermediates, THF for non-polar steps).
  • Monitor temperature gradients (e.g., 60–80°C for amide bond stability).
  • Use catalysts like DMAP for acylations .

Q. Which analytical techniques are most reliable for characterizing this compound and its intermediates?

  • NMR spectroscopy (¹H/¹³C) confirms regioselectivity of substitutions (e.g., distinguishing imidazole C2 vs. C4 positions) .
  • High-resolution mass spectrometry (HR-MS) validates molecular weight and fragmentation patterns.
  • HPLC-PDA assesses purity (>95% required for pharmacological assays) .
  • FT-IR identifies functional groups (e.g., hydroxymethyl C–O stretch at ~1050 cm⁻¹) .

Q. What are the common synthetic challenges, and how can they be mitigated?

  • By-product formation : Competing reactions at the imidazole ring’s N1 position can lead to regioisomers. Mitigation: Use bulky protecting groups (e.g., trityl) during functionalization .
  • Low solubility : Hydrophobic dioxin moieties may require polar aprotic solvents (e.g., DMSO) for reaction homogeneity .
  • Oxidative degradation : The hydroxymethyl group is prone to oxidation; work under inert conditions with antioxidants (e.g., BHT) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes)?

  • Molecular docking (AutoDock Vina, Schrödinger) screens binding affinities to targets like kinases or GPCRs. Focus on:
    • Hydrogen bonding with the hydroxymethyl and acetamide groups.
    • Hydrophobic interactions via the dioxin ring .
  • MD simulations (GROMACS) assess stability of ligand-receptor complexes over 100-ns trajectories .
  • QSAR models correlate structural features (e.g., logP, polar surface area) with activity data .

Q. How to resolve contradictions in reported bioactivity data (e.g., varying IC₅₀ values across studies)?

  • Orthogonal assays : Validate enzyme inhibition (e.g., kinase assays) with cell-based viability tests (MTT/WST-1) .
  • Control for stereochemistry : Chiral HPLC confirms enantiomeric purity; racemic mixtures may exhibit divergent activities .
  • Buffer optimization : Adjust pH (6.5–7.4) to mimic physiological conditions and avoid false positives .

Q. What methodologies enable structure-activity relationship (SAR) studies for this compound?

  • Core scaffold modifications :

    Modification SiteExample DerivativeImpact on Activity
    Imidazole C5–CH₂OH vs. –CF₃Enhanced solubility vs. metabolic stability
    Dioxin ringFluorinationIncreased binding to hydrophobic pockets
    Acetamide linkerThioether to sulfoneAltered pharmacokinetics
  • In vitro ADME profiling : Microsomal stability assays (human liver microsomes) and Caco-2 permeability models guide prioritization .

Q. How to design experiments for elucidating the mechanism of action (MoA) in complex biological systems?

  • Transcriptomics/proteomics : RNA-seq or SILAC-based proteomics identifies differentially expressed pathways post-treatment .
  • Chemical proteomics : Use biotinylated probes to pull down target proteins from cell lysates .
  • Kinase profiling panels (e.g., Eurofins KinaseProfiler) screen >100 kinases to pinpoint targets .

Data Contradiction Analysis

Q. How to address discrepancies in cytotoxicity data between 2D vs. 3D cell models?

  • 3D spheroid assays better replicate tumor microenvironments; validate using:
    • Hypoxia markers (e.g., HIF-1α) to assess drug penetration .
    • ECM-mimetic matrices (e.g., Matrigel) for stromal interaction studies .
  • Metabolic profiling : Compare ATP levels (CellTiter-Glo) in 2D vs. 3D to identify nutrient gradient effects .

Q. Why do solubility predictions (e.g., SwissADME) conflict with experimental solubility data?

  • Aggregation : Dynamic light scattering (DLS) detects nanoaggregates undetected in silico.
  • Polymorphism : XRPD identifies crystalline vs. amorphous forms with differing solubilities .
  • Ionization effects : Adjust pH-solubility profiles using potentiometric titration (e.g., CheqSol) .

Methodological Best Practices

  • Synthetic reproducibility : Document reaction parameters (e.g., ramp rates, stirring speeds) in detail .
  • Data validation : Use triplicate runs for biological assays and report SEM/confidence intervals .
  • Open-source tools : Leverage COSMOtherm for solubility predictions and RDKit for SAR visualization .

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